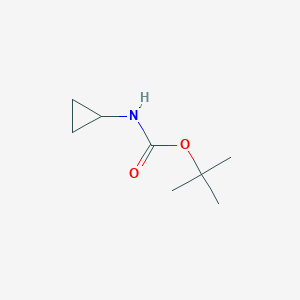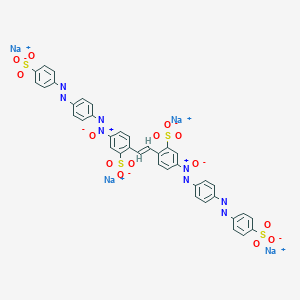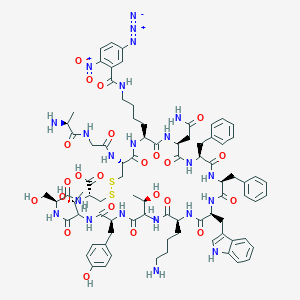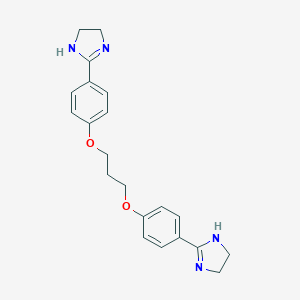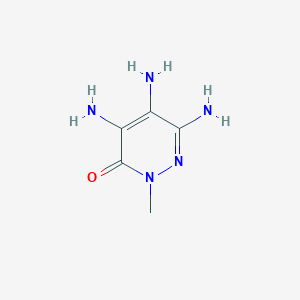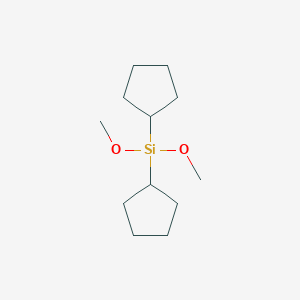
アルブタミン
概要
説明
アルブタミンは、顕著な心臓血管刺激作用を持つ合成カテコールアミンです。 これは主に、運動によって生じるものと同様の急性心臓血管反応を誘発するために使用され、十分な運動ができない患者における冠動脈疾患の診断を助けます 。 アルブタミンは、正の頻脈性(心拍数の増加)および強心性(収縮力の増加)効果で知られています .
2. 製法
合成経路と反応条件: アルブタミンの合成には、ノルエピネフリンと4-(4-ベンジルオキシフェニル)ブタナールの還元的アミノ化カップリングが含まれます 。 このプロセスには、トリメチルシリルクロリドを用いたアミノアルコール基の保護が含まれており、望ましくない副生成物の生成を防ぎます .
工業生産方法: アルブタミンの工業生産は、同様の合成経路に従いますが、より大規模に行われ、高純度と高収率が確保されます。 このプロセスは、副生成物を最小限に抑え、効率を最大限に高めるように最適化されています。
科学的研究の応用
アルブタミンは、科学研究において幅広い用途があります。
化学: カテコールアミンの挙動と反応を研究するためのモデル化合物として使用されます。
生物学: 細胞シグナル伝達経路への影響について調査されています。
作用機序
アルブタミンは、ベータアドレナリン受容体を刺激することにより作用し、心拍数と心収縮力の増加につながります 。 これは運動の効果を模倣し、心臓の仕事量を増やし、冠動脈が狭窄している患者で心筋虚血を誘発します 。 この化合物は、アルファアドレナリン受容体よりもベータアドレナリン受容体に対してより選択的であるため、バランスのとれた心臓ストレス応答が得られます .
類似化合物:
ドブタミン: 心臓負荷試験に使用される別の合成カテコールアミンです.
イソプロテレノール: 同様の目的で使用される非選択的ベータアドレナリン作動薬です。
比較:
アルブタミンとドブタミン: アルブタミンは、より高い程度に頻脈性刺激を提供するため、特定の負荷試験シナリオでより効果的です.
アルブタミンとイソプロテレノール: アルブタミンは、アルファ受容体の活性も保持しているため、イソプロテレノールと比較して血圧低下が少なくなります.
アルブタミンのベータアドレナリン受容体の選択性のユニークなバランスと、運動誘発性心臓ストレスを模倣する能力は、臨床および研究環境の両方で貴重な化合物にします。
生化学分析
Biochemical Properties
Arbutamine interacts with beta-adrenergic receptors in the heart, exhibiting positive chronotropic and inotropic properties . This means that Arbutamine increases the heart rate (chronotropic effect) and the force of heart contractions (inotropic effect) . These effects mimic exercise by increasing cardiac work and provoking myocardial ischemia in patients with compromised coronary arteries .
Cellular Effects
Arbutamine’s interaction with beta-adrenergic receptors influences cell function by increasing heart rate, cardiac contractility, and systolic blood pressure . This increase in heart rate caused by Arbutamine is thought to limit regional subendocardial perfusion, thereby limiting tissue oxygenation .
Molecular Mechanism
Arbutamine exerts its effects at the molecular level primarily through its interaction with beta-adrenergic receptors . It is more selective for beta-adrenergic receptors than for alpha-adrenergic receptors . The beta-agonist activity of Arbutamine provides cardiac stress by increasing heart rate, cardiac contractility, and systolic blood pressure .
Temporal Effects in Laboratory Settings
Given its use in diagnosing coronary artery disease, it is likely that its effects are monitored over time to assess changes in cardiovascular responses .
Metabolic Pathways
Arbutamine is primarily metabolized to methoxyarbutamine . Another possible metabolite is ketoarbutamine . The metabolites of Arbutamine appear to have less pharmacological activity and a longer half-life than the parent drug .
Transport and Distribution
Given its interaction with beta-adrenergic receptors, it is likely that it is transported to these receptors located in the heart .
Subcellular Localization
Given its interaction with beta-adrenergic receptors, it is likely localized to areas of the cell where these receptors are present .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of arbutamine involves the reductive amination coupling of norepinephrine with 4-(4-benzyloxyphenyl)butanal . The process includes protecting the aminoalcohol group using trimethylsilyl chloride to prevent the formation of undesired byproducts .
Industrial Production Methods: Industrial production of arbutamine follows similar synthetic routes but on a larger scale, ensuring high purity and yield. The process is optimized to minimize byproducts and maximize efficiency.
化学反応の分析
反応の種類: アルブタミンは、次のようなさまざまな化学反応を起こします。
酸化: アルブタミンは、対応するキノンを生成するために酸化される可能性があります。
還元: これは、ジヒドロ誘導体を生成するために還元される可能性があります。
置換: アルブタミンは、特に芳香環において、置換反応を起こす可能性があります。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウムと三酸化クロムがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
置換: 求電子置換反応には、ハロゲンやニトロ化剤などの試薬が頻繁に使用されます。
生成される主な生成物:
酸化: キノンおよびその他の酸化された誘導体。
還元: ジヒドロ誘導体。
置換: ハロゲン化またはニトロ化されたアルブタミン誘導体。
類似化合物との比較
Dobutamine: Another synthetic catecholamine used for cardiac stress testing.
Isoproterenol: A non-selective beta-adrenergic agonist used for similar purposes.
Comparison:
Arbutamine vs. Dobutamine: Arbutamine provides a higher degree of chronotropic stimulation, making it more effective in certain stress testing scenarios.
Arbutamine vs. Isoproterenol: Arbutamine retains some alpha receptor activity, resulting in less hypotension compared to isoproterenol.
Arbutamine’s unique balance of beta-adrenergic receptor selectivity and its ability to mimic exercise-induced cardiac stress make it a valuable compound in both clinical and research settings.
特性
IUPAC Name |
4-[(1R)-1-hydroxy-2-[4-(4-hydroxyphenyl)butylamino]ethyl]benzene-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c20-15-7-4-13(5-8-15)3-1-2-10-19-12-18(23)14-6-9-16(21)17(22)11-14/h4-9,11,18-23H,1-3,10,12H2/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRWWTKISYTTBL-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCCCNCC(C2=CC(=C(C=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1CCCCNC[C@@H](C2=CC(=C(C=C2)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00155908 | |
| Record name | Arbutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00155908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Arbutamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015234 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
8.42e-02 g/L | |
| Record name | Arbutamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015234 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Arbutamine is a synthetic catecholamine with positive chronotropic and inotropic properties. The chronotropic (increase in heart rate) and inotropic (increase in force of contraction) effects of arbutamine serve to mimic exercise by increasing cardiac work (producing stress) and provoke myocardial ischemia in patients with compromised coronary arteries. The increase in heart rate caused by arbutamine is thought to limit regional subendocardial perfusion, thereby limiting tissue oxygenation. In functional assays, arbutamine is more selective for beta-adrenergic receptors than for alpha-adrenergic receptors. The beta-agonist activity of arbutamine provides cardiac stress by increasing heart rate, cardiac contractility, and systolic blood pressure. The degree of hypotension that occurs for a given chronotropic activity is less with arbutamine than, for example, with isoproterenol because alpha receptor activity is retained. | |
| Record name | Arbutamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01102 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
128470-16-6 | |
| Record name | (-)-Arbutamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=128470-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Arbutamine [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128470166 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Arbutamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01102 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Arbutamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00155908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ARBUTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B07L15YAEV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Arbutamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015234 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



